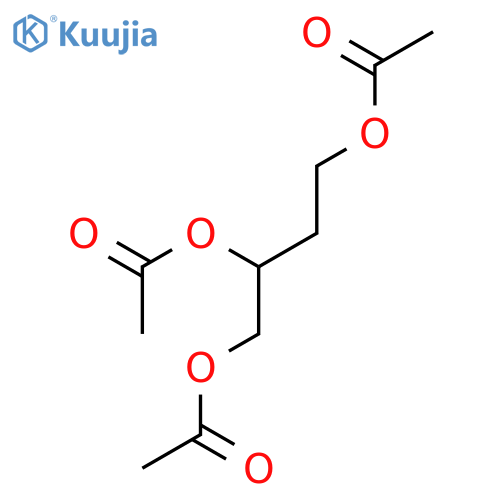Cas no 108266-50-8 (1,2,4-Butanetriol,triacetate, (R)- (9CI))

108266-50-8 structure
商品名:1,2,4-Butanetriol,triacetate, (R)- (9CI)
1,2,4-Butanetriol,triacetate, (R)- (9CI) 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Butanetriol,triacetate, (R)- (9CI)
- 1,2,4-BUTANETRIOL, TRIACETATE, (R)
- (R)-1,2-4-TRIACETOXYBUTANE
- 108266-50-8
- 1,2,4-Butanetriol,triacetate,(R)-(9ci)
- [(3R)-3,4-diacetyloxybutyl] acetate
- (R)-Butane-1,2,4-triyl triacetate
- (R)-1,2,4-TRIACETOXYBUTANE
- AKOS015910962
- SCHEMBL18652575
-
- インチ: InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3
- InChIKey: RPOOYSKKKVGNAP-UHFFFAOYSA-N
- ほほえんだ: CC(OCCC(OC(=O)C)COC(=O)C)=O
計算された属性
- せいみつぶんしりょう: 232.09468
- どういたいしつりょう: 232.09468823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 9
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 78.9Ų
じっけんとくせい
- PSA: 78.9
1,2,4-Butanetriol,triacetate, (R)- (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM580495-1g |
(R)-1,2-4-TRIACETOXYBUTANE |
108266-50-8 | 95%+ | 1g |
$1960 | 2023-02-03 | |
| Chemenu | CM580495-5g |
(R)-1,2-4-TRIACETOXYBUTANE |
108266-50-8 | 95%+ | 5g |
$5880 | 2023-02-03 |
1,2,4-Butanetriol,triacetate, (R)- (9CI) 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
108266-50-8 (1,2,4-Butanetriol,triacetate, (R)- (9CI)) 関連製品
- 10039-39-1(3-Furanol,5-hexyltetrahydro-, acetate (8CI,9CI))
- 1254-38-2(myo-Inositol Hexaacetate)
- 1114-92-7(Butane-2,3-diyl diacetate)
- 13042-39-2(1,4:3,6-Dianhydro-2-O-acetyl-D-glucitol)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
